Cyclohexanemethanol, 2-methyl-
Overview
Description
Cyclohexanemethanol, 2-methyl-, also known as Cyclohexanemethanol, 2-methyl-, is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexanemethanol, 2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohexanemethanol, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanemethanol, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
(2-Methylcyclohexyl)methanol, also known as 2-METHYLCYCLOHEXANEMETHANOL or Cyclohexanemethanol, 2-methyl-, is a type of alcohol . Alcohols generally interact with a variety of biological targets, including enzymes and cellular membranes.
Mode of Action
They can also act as substrates for enzymes such as alcohol dehydrogenase, leading to metabolic changes within the cell .
Biochemical Pathways
Alcohols are generally metabolized in the liver, primarily by the enzyme alcohol dehydrogenase, which converts them into aldehydes . These aldehydes can then be further metabolized into carboxylic acids, which can enter the citric acid cycle and be used for energy production .
Pharmacokinetics
Like other small alcohols, it is likely rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The metabolism of alcohols can lead to the production of reactive oxygen species and other potentially harmful metabolites, which can cause cellular damage .
Action Environment
The action, efficacy, and stability of (2-Methylcyclohexyl)methanol can be influenced by various environmental factors. For example, the presence of other substances, such as other alcohols or drugs, can affect its metabolism and hence its effects . The pH of the environment can also affect the ionization state of the alcohol, potentially influencing its absorption and distribution .
Biochemical Analysis
Biochemical Properties
It is known that methanol, a related compound, can be metabolized by alcohol oxidase to formaldehyde, which is further oxidized to formate by formaldehyde dehydrogenase . This suggests that (2-Methylcyclohexyl)methanol may interact with similar enzymes and proteins in biochemical reactions.
Cellular Effects
Methanol, a related compound, has been shown to have toxic effects on cells, including decreased level of consciousness, poor coordination, vomiting, abdominal pain, and a specific smell on the breath .
Molecular Mechanism
It is known that methanol, a related compound, is broken down by the body into formaldehyde, formic acid, and formate, which cause much of the toxicity .
Metabolic Pathways
It is known that methanol, a related compound, is involved in several metabolic pathways, including the conversion of CO2 to methane, methanol to methane, and acetate to methane .
Properties
IUPAC Name |
(2-methylcyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDINIHOPRFWFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60273950 | |
Record name | 2-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60273950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2105-40-0 | |
Record name | Cyclohexanemethanol, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, 2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60273950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylcyclohexyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methylcyclohexanemethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WH4DUS8RN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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